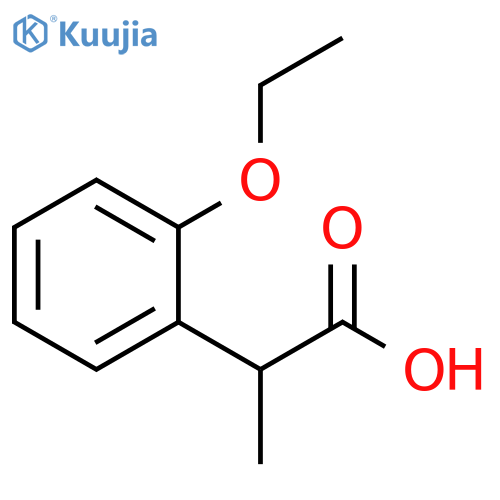Cas no 1248774-58-4 (2-(2-ethoxyphenyl)propanoic acid)

1248774-58-4 structure
商品名:2-(2-ethoxyphenyl)propanoic acid
2-(2-ethoxyphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-ethoxyphenyl)propanoic acid
- Benzeneacetic acid, 2-ethoxy-α-methyl-
- CS-0374559
- AKOS010488462
- EN300-1839130
- 1248774-58-4
-
- インチ: 1S/C11H14O3/c1-3-14-10-7-5-4-6-9(10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
- InChIKey: GLDCXBNBWBSNON-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)C(O)=O)=CC=CC=C1OCC
計算された属性
- せいみつぶんしりょう: 194.094294304g/mol
- どういたいしつりょう: 194.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 密度みつど: 1.112±0.06 g/cm3(Predicted)
- ふってん: 326.9±25.0 °C(Predicted)
- 酸性度係数(pKa): 4.20±0.10(Predicted)
2-(2-ethoxyphenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839130-0.1g |
2-(2-ethoxyphenyl)propanoic acid |
1248774-58-4 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1839130-1.0g |
2-(2-ethoxyphenyl)propanoic acid |
1248774-58-4 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1839130-0.25g |
2-(2-ethoxyphenyl)propanoic acid |
1248774-58-4 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1839130-5.0g |
2-(2-ethoxyphenyl)propanoic acid |
1248774-58-4 | 5g |
$3105.0 | 2023-06-01 | ||
| Enamine | EN300-1839130-5g |
2-(2-ethoxyphenyl)propanoic acid |
1248774-58-4 | 5g |
$1199.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1445229-100mg |
2-(2-Ethoxyphenyl)propanoic acid |
1248774-58-4 | 98% | 100mg |
¥7917.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1445229-2.5g |
2-(2-Ethoxyphenyl)propanoic acid |
1248774-58-4 | 98% | 2.5g |
¥14103.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1445229-5g |
2-(2-Ethoxyphenyl)propanoic acid |
1248774-58-4 | 98% | 5g |
¥20865.00 | 2024-08-09 | |
| Enamine | EN300-1839130-0.05g |
2-(2-ethoxyphenyl)propanoic acid |
1248774-58-4 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1839130-0.5g |
2-(2-ethoxyphenyl)propanoic acid |
1248774-58-4 | 0.5g |
$397.0 | 2023-09-19 |
2-(2-ethoxyphenyl)propanoic acid 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1248774-58-4 (2-(2-ethoxyphenyl)propanoic acid) 関連製品
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
